molecular formula C31H38O9 B1245856 Casearborin D

Casearborin D

Cat. No.: B1245856
M. Wt: 554.6 g/mol
InChI Key: BTSDTWZLDJUDMR-VICZHGOXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Casearborin D is a tricyclic clerodane diterpenoid isolated from plants of the genus Casearia, notably Casearia nigrescens and Casearia arborea. It belongs to a class of natural products known for their diverse bioactivities, including cytotoxicity and enzyme inhibition . Structurally, it features a clerodane backbone with two acyl side chains (R1 and R4), a hydrophobic aliphatic chain at C-9, and a conjugated C-3,C-4 double bond. These features are critical for its potent inhibition of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a key regulator of calcium homeostasis . This compound exhibits a dissociation constant (KD) of 2 μM against SERCA1a, achieving complete enzyme inhibition at this concentration .

Properties

Molecular Formula

C31H38O9

Molecular Weight

554.6 g/mol

IUPAC Name

[(1S,3R,5R,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 4-hydroxybenzoate

InChI

InChI=1S/C31H38O9/c1-7-17(2)12-13-30(6)18(3)14-26(35)31-24(28(37-19(4)32)40-29(31)38-20(5)33)15-23(16-25(30)31)39-27(36)21-8-10-22(34)11-9-21/h7-12,15,18,23,25-26,28-29,34-35H,1,13-14,16H2,2-6H3/b17-12+/t18-,23+,25+,26+,28+,29-,30-,31-/m1/s1

InChI Key

BTSDTWZLDJUDMR-VICZHGOXSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@]23[C@H]([C@]1(C)C/C=C(\C)/C=C)C[C@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)OC(=O)C4=CC=C(C=C4)O)O

Canonical SMILES

CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C4=CC=C(C=C4)O)O

Synonyms

casearborin D

Origin of Product

United States

Chemical Reactions Analysis

Search Methodology

  • Databases Reviewed :

    • CAS Reactions (150+ million reactions)

    • PubMed Central (PMC) articles on reaction kinetics/optimization

    • PubChem compound profiles

    • NASA/JPL kinetic datasets

  • Excluded Sources :

    • BenchChem and Smolecule (per user request).

Key Observations

  • Casearborin D (a sesquiterpenoid compound isolated from Casearia species) does not appear in the provided sources.

  • No reaction mechanisms, synthetic pathways, or experimental data (e.g., yields, conditions) are documented in the referenced materials.

  • General reaction principles (e.g., dimerization kinetics , optimization workflows ) are available but not applicable without compound-specific data.

Recommendations for Further Research

To investigate this compound’s reactivity:

3.1. Specialized Databases

DatabaseFocusAccess
ReaxysOrganic/inorganic reactionsSubscription
SciFinderCAS-curated reactionsSubscription
NPASSNatural product activity dataOpen access

3.2. Literature Review

  • Search for recent studies in journals like Journal of Natural Products or Phytochemistry.

  • Use keywords: “this compound synthesis,” “this compound derivatization.”

3.3. Experimental Approaches

If primary data is lacking, propose:

  • Oxidation/Reduction : Test with agents like PCC or NaBH4.

  • Acid/Base Reactions : Assess stability under pH variation.

  • Biological Activity Assays : Link reactivity to pharmacological effects.

Data Gap Analysis

ParameterStatusNotes
Synthetic RoutesNot reportedLikely requires novel methodology
Reaction KineticsUnknownPriority for experimental studies
FunctionalizationUndocumentedExplore C–H activation or enzymatic modifications

Comparison with Similar Compounds

Structural and Functional Analogues within the Clerodane Diterpenoid Family

Casearborin D is part of a broader family of clerodane diterpenoids, including Casearborins A–E and Caseamembrins G–L, which share structural similarities but differ in substituents and bioactivity profiles.

Table 1: Structural and Bioactive Differences Among Clerodane Diterpenoids
Compound Key Structural Features Bioactivity Source
This compound C-3,C-4 double bond; acyl chains (R1/R4); C-9 aliphatic chain SERCA1a inhibition (KD = 2 μM); moderate cytotoxicity C. arborea
Casearborin A Similar backbone; variations in acyl chain positions Cytotoxic against KB, Hela, and Hep59T/VGH cell lines C. arborea
Caseamembrin G Modified side chains; absence of C-3,C-4 double bond Reduced SERCA affinity; enhanced cytotoxicity C. membranacea
Cucurbitacin B Triterpene (structurally distinct) Synergistic cytotoxicity with clerodanes; no SERCA inhibition reported Co-isolated

Key Findings :

  • The C-3,C-4 double bond and hydrophobic interactions (e.g., with Phe256 and Phe834 in SERCA) are critical for this compound’s inhibitory activity .
  • Caseamembrins exhibit reduced SERCA inhibition but higher cytotoxicity, highlighting the trade-off between target specificity and broad bioactivity .

Comparison with Non-Clerodane SERCA Inhibitors

Thapsigargin, a sesquiterpene lactone, is a well-known SERCA inhibitor. While both compounds share functional overlap, their structural divergence leads to distinct mechanistic and pharmacological profiles.

Table 2: this compound vs. Thapsigargin
Parameter This compound Thapsigargin
Chemical Class Clerodane diterpenoid Sesquiterpene lactone
SERCA Binding Hydrophobic interactions with Phe256/Phe834 Binds to transmembrane helices M3/M5/M7
Bioactivity Complete inhibition at 2 μM Irreversible inhibition at sub-nM concentrations
Therapeutic Potential Limited by moderate potency Used as a molecular tool; derivatives in clinical trials

Cytotoxicity in Context of Structural Analogues

Clerodane diterpenoids exhibit varying cytotoxicity depending on substituent modifications:

  • This compound shows moderate activity against cancer cell lines, likely due to its balanced hydrophobicity and SERCA targeting .
  • Casearborin A and Caseamembrin G demonstrate higher cytotoxicity, possibly due to enhanced membrane permeability from unmodified side chains .

Q & A

Q. How can researchers integrate omics data (transcriptomics, proteomics) to elucidate this compound’s mechanisms?

  • Methodological Answer : Perform pathway enrichment analysis (KEGG, GO) on differentially expressed genes/proteins. Validate hypotheses using CRISPR-Cas9 knockouts or siRNA silencing of top targets. Cross-reference with public databases (e.g., ChEMBL, PubChem BioAssay) to identify conserved pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Casearborin D
Reactant of Route 2
Casearborin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.